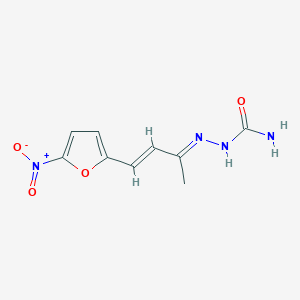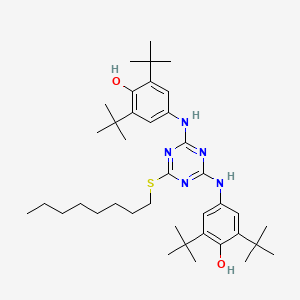
Irganox 858
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irganox 858 is a phenolic antioxidant widely used to prevent the oxidative degradation of polymers. It is part of the Irganox family of antioxidants, which are known for their effectiveness in stabilizing organic substrates such as plastics, synthetic fibers, and elastomers. This compound ensures long-term thermal and process stability, making it a valuable additive in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irganox 858 involves the reaction of phenolic compounds with specific alkylating agents under controlled conditions. The process typically requires the use of solvents and catalysts to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with minimal impurities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality. Advanced purification techniques, such as crystallization and distillation, are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Irganox 858 primarily undergoes oxidation and reduction reactions. It acts as a radical scavenger, reacting with free radicals to form stable products and prevent the degradation of polymers. The compound can also participate in substitution reactions, where it replaces other functional groups in a molecule .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the decomposition of the antioxidant .
Major Products Formed
The major products formed from reactions involving this compound are stable phenolic compounds that effectively inhibit the oxidative degradation of polymers. These products help maintain the physical and chemical properties of the polymers, extending their service life .
Scientific Research Applications
Irganox 858 has a wide range of scientific research applications, including:
Mechanism of Action
Irganox 858 exerts its effects by acting as a radical scavenger. It reacts with free radicals generated during the oxidative degradation of polymers, forming stable products that do not propagate the degradation process. The compound targets reactive oxygen species and other free radicals, effectively neutralizing them and preventing further damage to the polymer matrix .
Comparison with Similar Compounds
Irganox 858 is compared with other phenolic antioxidants such as Irganox 1010, Irganox 1076, and Irganox 1330. While all these compounds serve as antioxidants, this compound is unique in its specific molecular structure, which provides enhanced thermal stability and effectiveness in preventing oxidative degradation .
List of Similar Compounds
- Irganox 1010
- Irganox 1076
- Irganox 1330
- Irgafos 168
- Vitamin E (tocopherol)
This compound stands out due to its superior performance in high-temperature applications and its ability to provide long-term stability to polymers .
Properties
CAS No. |
992-53-0 |
|---|---|
Molecular Formula |
C39H61N5O2S |
Molecular Weight |
664.0 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[[4-(3,5-ditert-butyl-4-hydroxyanilino)-6-octylsulfanyl-1,3,5-triazin-2-yl]amino]phenol |
InChI |
InChI=1S/C39H61N5O2S/c1-14-15-16-17-18-19-20-47-35-43-33(40-25-21-27(36(2,3)4)31(45)28(22-25)37(5,6)7)42-34(44-35)41-26-23-29(38(8,9)10)32(46)30(24-26)39(11,12)13/h21-24,45-46H,14-20H2,1-13H3,(H2,40,41,42,43,44) |
InChI Key |
FURXDDVXYNEWJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC(=NC(=N1)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


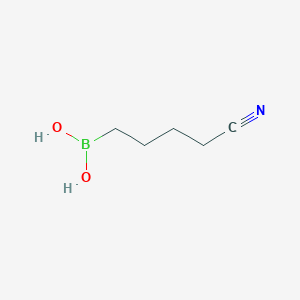
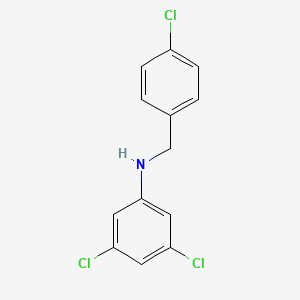
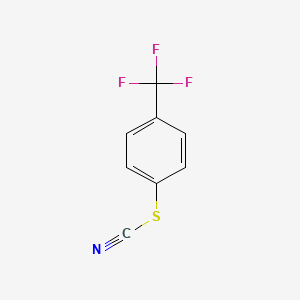

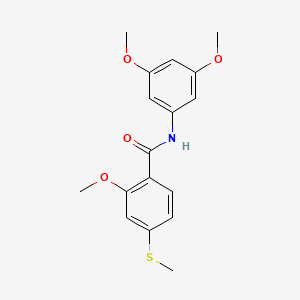
![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140105.png)
![methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14140109.png)

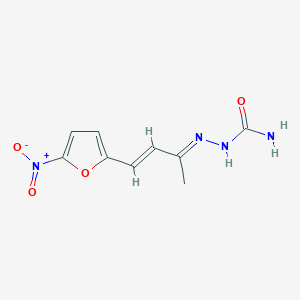
![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)

